2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety linked to a thiazole carboxamide group. The compound’s potential biological activities make it a subject of extensive research.
Mechanism of Action
Target of Action
Similar compounds with pyrrolopyrazine structures have shown potent activities against various targets such as fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Compounds with similar structures have been known to inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, compounds with similar structures have been known to affect the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Result of Action
Similar compounds have shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which is then functionalized to introduce the propyl linker. The final step involves coupling this intermediate with 2,4-dimethylthiazole-5-carboxylic acid under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process chemistry techniques such as continuous flow synthesis may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Thiazole carboxamides: Compounds with a thiazole carboxamide group that may have comparable chemical properties
Uniqueness
2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and thiazole carboxamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
2,4-Dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition combining a thiazole moiety with a pyrrolo[2,3-b]pyridine, which may confer diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Pyrrolo[2,3-b]pyridine moiety : A bicyclic structure that incorporates nitrogen atoms, enhancing its interaction with biological targets.
Molecular Formula : C16H18N4OS
Molecular Weight : Approximately 318.41 g/mol
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities. Key findings include:
Anticancer Activity
Studies have shown that derivatives of thiazoles and pyrroles possess significant anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's potential as an anticancer agent may be attributed to its ability to inhibit specific kinases involved in tumor growth.
Compound | Cell Line Targeted | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | A549 (Lung) | TBD | |
Similar Thiazole Derivative | MDA-MB-436 (Breast) | 17.4 |
Antimicrobial and Antifungal Properties
Compounds with thiazole and pyrrole structures have demonstrated antimicrobial and antifungal activities. The presence of the thiazole ring is particularly noted for its efficacy against various pathogens.
Kinase Inhibition
The compound may also act as a kinase inhibitor. Kinases play crucial roles in signaling pathways related to cell growth and proliferation. Inhibiting these enzymes can lead to reduced cancer cell viability.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways:
- Inhibition of SGK-1 Kinase : Similar compounds have shown effectiveness in inhibiting SGK-1 kinase activity, which is implicated in various diseases including cancer and metabolic disorders .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good stability at room temperature and potential bioavailability. Further studies are required to assess absorption, distribution, metabolism, and excretion (ADME) characteristics.
Properties
IUPAC Name |
2,4-dimethyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-14(22-12(2)19-11)16(21)18-8-4-9-20-10-6-13-5-3-7-17-15(13)20/h3,5-7,10H,4,8-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJJHGYYLIWEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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